2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 5,6-dimethyl substitution on the thienopyrimidine ring and an acetamide group linked via an amino bridge to the N-methyl group.
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methylacetamide |
InChI |
InChI=1S/C11H14N4OS/c1-6-7(2)17-11-9(6)10(14-5-15-11)13-4-8(16)12-3/h5H,4H2,1-3H3,(H,12,16)(H,13,14,15) |
InChI Key |
UDSDJXGFSZVMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Thienopyrimidine Derivatives
Compound 21 (7-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one)
- Structural Difference: Oxygen linker instead of amino; coumarin (chromenone) substituent.
- Properties : Melting point = 275–276°C, yield = 72% .
Compound 23 (N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide)
- Structural Difference : Oxygen linker and para-substituted phenylacetamide.
- Properties : Melting point = 202–203°C, yield = 56% .
- Implications : Lower yield than Compound 21 suggests steric or electronic challenges in synthesis. The phenylacetamide group may enhance aromatic stacking but reduce metabolic stability.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
- Structural Difference : Benzodioxin ring and oxyacetamide linkage.
- Implications: The benzodioxin group could improve lipophilicity, but the oxyacetamide linker may reduce conformational flexibility compared to the amino group .
Acetamide Substitutions
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
- Structural Difference : Pyrimidine ring lacks thiophene fusion; N,N-dimethyl substitution on acetamide.
- Synthesis : Base-mediated reaction with pentanamidine .
- Implications: The absence of the thienopyrimidine core likely reduces π-π stacking interactions, impacting target binding.
2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide
- Structural Difference : Sulfanylacetyl bridge and phenylthiophene-carboxamide.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 21 | Compound 23 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~335 (estimated) | 339.0 | 314.0 |
| Melting Point (°C) | Not reported | 275–276 | 202–203 |
| Solubility | Moderate (amino group enhances polarity) | Low (chromenone core) | Moderate (phenyl group) |
- Analysis: The amino group in the target compound likely improves aqueous solubility compared to oxygen-linked analogues, favoring oral bioavailability.
Biological Activity
The compound 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C12H14N4OS
- Molecular Weight : 250.34 g/mol
- CAS Number : Not explicitly provided in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The thienopyrimidine structure is known for its ability to interfere with nucleic acid synthesis and cellular signaling pathways.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to thienopyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 and HCC827. The activity is often assessed through:
- Cytotoxicity Assays : MTS assays are commonly used to determine the half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | 2D |
| 5 | HCC827 | 5.13 ± 0.97 | 2D |
| 6 | NCI-H358 | 0.85 ± 0.05 | 2D |
The above table illustrates that certain derivatives exhibit significant cytotoxicity against lung cancer cell lines, indicating a potential for development as therapeutic agents.
Antimicrobial Activity
In addition to antitumor properties, thienopyrimidine derivatives have been evaluated for their antimicrobial effects. The compounds were tested against various bacterial strains, demonstrating varying degrees of effectiveness.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
These results suggest that modifications in the chemical structure can enhance antibacterial efficacy.
Case Studies
-
In Vivo Studies : Research involving animal models has shown that thienopyrimidine derivatives can reduce tumor size significantly when administered at specific dosages.
- Study Design : Mice with induced tumors were treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor volume was observed, supporting further investigation into dosage optimization.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of thienopyrimidine derivatives in patients with specific types of cancer. Preliminary results indicate manageable side effects and promising initial responses in tumor shrinkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
